Orthogonal Functional Handle Availability: Tri(t-butoxycarbonylethoxymethyl) ethanol vs. Azido-Tri(t-butoxycarbonylethoxymethyl)methane
Tri(t-butoxycarbonylethoxymethyl) ethanol provides a free primary hydroxyl group for direct, immediate conjugation, whereas the closest structural analog, Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane (CAS 1421933-29-0), requires a prerequisite click chemistry step (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce a conjugation-competent handle . This functional group difference eliminates the need for transition metal catalysts in the first derivatization step, which can simplify purification and reduce potential metal contamination in the final PROTAC product. The target compound contains one hydroxyl and three protected carboxyl groups; the comparator contains zero hydroxyls, one azide, and three protected carboxyls .
| Evidence Dimension | Number of free hydroxyl conjugation handles |
|---|---|
| Target Compound Data | 1 free primary hydroxyl group (CAS 1027581-61-8) |
| Comparator Or Baseline | 0 free hydroxyl groups; 1 azide group (Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane, CAS 1421933-29-0) |
| Quantified Difference | Target provides 1 orthogonal conjugation handle ready for immediate esterification/carbamate formation; comparator provides 0, requiring pre-activation via click chemistry. |
| Conditions | Chemical structure analysis by SMILES and IUPAC nomenclature comparison. |
Why This Matters
For procurement, a free hydroxyl eliminates one synthetic step and associated reagent costs, enabling faster construction of PROTAC libraries with direct functionalization capability.
